molecular formula C8H16N2O2 B13289335 3-[(Piperidin-4-yl)amino]propanoic acid

3-[(Piperidin-4-yl)amino]propanoic acid

Cat. No.: B13289335
M. Wt: 172.22 g/mol
InChI Key: AKTSNAIWKQOUPJ-UHFFFAOYSA-N
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Description

3-[(Piperidin-4-yl)amino]propanoic acid is an organic compound that features a piperidine ring attached to a propanoic acid moiety via an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Piperidin-4-yl)amino]propanoic acid typically involves the reaction of piperidine with a suitable propanoic acid derivative. One common method is the reductive amination of 4-piperidone with 3-aminopropanoic acid under hydrogenation conditions using a suitable catalyst such as palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

3-[(Piperidin-4-yl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

3-[(Piperidin-4-yl)amino]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Piperidin-4-yl)amino]propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid
  • 3-(1-Methylpiperidin-2-yl)propanoic acid
  • 3-Pyridinepropionic acid

Uniqueness

3-[(Piperidin-4-yl)amino]propanoic acid is unique due to its specific structure, which combines a piperidine ring with a propanoic acid moiety via an amino group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

3-(piperidin-4-ylamino)propanoic acid

InChI

InChI=1S/C8H16N2O2/c11-8(12)3-6-10-7-1-4-9-5-2-7/h7,9-10H,1-6H2,(H,11,12)

InChI Key

AKTSNAIWKQOUPJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NCCC(=O)O

Origin of Product

United States

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